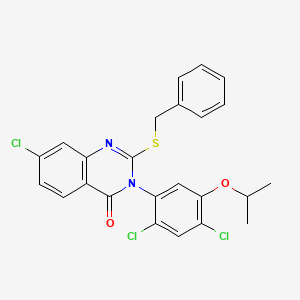
2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone
概要
説明
2-(Benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is a quinazolinone derivative notable for its diverse chemical reactivity and potential applications across various fields of science and industry. This compound's structural complexity allows for unique interactions in both organic synthesis and biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone typically involves multiple steps:
Preparation of 2,4-dichloro-5-isopropoxybenzoic acid: : This can be achieved through chlorination of 5-isopropoxybenzoic acid.
Formation of intermediate amide: : Reacting 2,4-dichloro-5-isopropoxybenzoic acid with ammonia or an amine in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the corresponding amide.
Cyclization to quinazolinone: : The amide is then cyclized to 4(3H)-quinazolinone using a suitable dehydrating agent like phosphorus oxychloride (POCl3).
Chlorination: : Introducing the chlorine atom at the 7th position of the quinazolinone ring through electrophilic substitution.
Thioether formation:
Industrial Production Methods: Industrial production of this compound may employ flow chemistry techniques to enhance reaction efficiency and yield. Optimizing reaction conditions like temperature, pressure, and reactant concentration is crucial for scalability.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reduction reactions can target the quinazolinone ring or the benzylsulfanyl moiety.
Substitution: : Nucleophilic or electrophilic substitution can occur on the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, or strong nucleophiles like NaH for nucleophilic substitution.
Major Products
Oxidation can yield corresponding sulfoxides or sulfones.
Reduction can simplify the quinazolinone core or modify the benzylsulfanyl group.
Substitution can introduce various functional groups onto the aromatic or quinazolinone rings.
科学的研究の応用
Chemistry: 2-(Benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is used as an intermediate in the synthesis of other complex organic molecules and as a ligand in coordination chemistry.
Biology: In biological studies, this compound's interactions with proteins and enzymes are of interest, potentially serving as an inhibitor for specific enzymatic pathways.
Medicine: There's potential for this compound in medicinal chemistry, particularly in the development of anticancer agents due to its ability to interact with biological macromolecules.
Industry: Used in the development of specialty chemicals and materials, this compound may serve as a precursor or component in high-performance polymers.
作用機序
Molecular Targets and Pathways: In biological systems, 2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is believed to interact with protein kinases, enzymes that play a role in regulating various cellular processes. By inhibiting these kinases, the compound can modulate signal transduction pathways involved in cell growth and survival.
類似化合物との比較
Comparison: Compared to other quinazolinone derivatives, 2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone stands out due to its unique benzylsulfanyl group, which imparts distinctive chemical reactivity and biological activity.
Similar Compounds
2-Phenylquinazolinone: : Lacks the chlorination and benzylsulfanyl modifications, leading to different reactivity and applications.
4(3H)-Quinazolinone: : The parent compound, serving as a basic scaffold for many derivatives.
2-(Methoxysulfanyl)-7-chloro-3-phenylquinazolinone: : Similar but with a methoxy group instead of isopropoxy, which alters its chemical and biological properties.
特性
IUPAC Name |
2-benzylsulfanyl-7-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl3N2O2S/c1-14(2)31-22-12-21(18(26)11-19(22)27)29-23(30)17-9-8-16(25)10-20(17)28-24(29)32-13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYUIFFYYBTUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SCC4=CC=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















